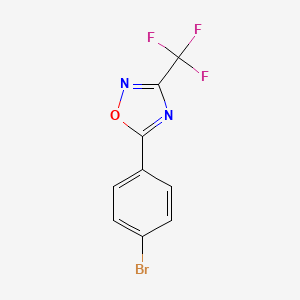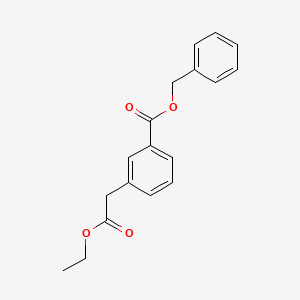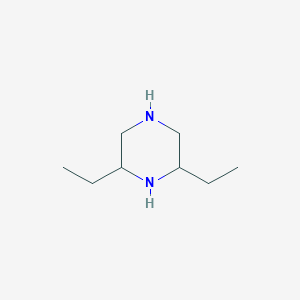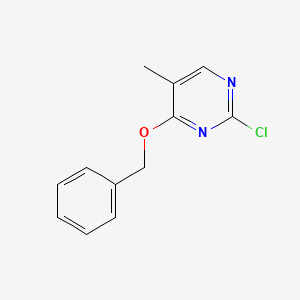![molecular formula C17H15FN2O2 B12634689 Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-16-6](/img/structure/B12634689.png)
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position of the indole ring, a pyridin-2-ylmethyl group at the 1-position, and an ethyl ester at the 2-carboxylate position, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-Fluor-1-[(pyridin-2-yl)methyl]-1H-indol-2-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 5-Fluorindol.
N-Alkylierung: Das 5-Fluorindol wird mit Pyridin-2-ylmethylchlorid in Gegenwart einer Base wie Kaliumcarbonat N-alkyliert.
Veresterung: Der resultierende Zwischenstoff wird dann mit Ethylchlorformiat verestert, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei oft automatisierte Reaktoren und strenge Qualitätskontrollmaßnahmen eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-5-Fluor-1-[(pyridin-2-yl)methyl]-1H-indol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Produziert Oxide oder Ketone.
Reduktion: Produziert Alkohole.
Substitution: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-Fluor-1-[(pyridin-2-yl)methyl]-1H-indol-2-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antiviraler, Antikrebs- und antimikrobieller Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und Arzneimittel eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-Fluor-1-[(pyridin-2-yl)methyl]-1H-indol-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Fluoratom verstärkt die Fähigkeit der Verbindung, an biologische Rezeptoren zu binden, während die Indol- und Pyridinringe Wechselwirkungen mit Enzymen und Proteinen ermöglichen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen der Verbindung führt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, while the indole and pyridine rings facilitate interactions with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Fluorindol: Ein einfacheres Analog ohne die Pyridin-2-ylmethyl- und Ethylestergruppen.
1-[(Pyridin-2-yl)methyl]-1H-indol-2-carboxylat: Fehlt das Fluoratom.
Ethyl-1H-indol-2-carboxylat: Fehlen sowohl das Fluoratom als auch die Pyridin-2-ylmethylgruppe.
Einzigartigkeit
Ethyl-5-Fluor-1-[(pyridin-2-yl)methyl]-1H-indol-2-carboxylat ist aufgrund der Kombination des Fluoratoms, der Pyridin-2-ylmethylgruppe und des Ethylesters einzigartig. Diese Kombination verstärkt seine potenzielle biologische Aktivität und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
921040-16-6 |
|---|---|
Molekularformel |
C17H15FN2O2 |
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
ethyl 5-fluoro-1-(pyridin-2-ylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)16-10-12-9-13(18)6-7-15(12)20(16)11-14-5-3-4-8-19-14/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
ACQRFQXCYRVXNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC=CC=N3)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)

![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)

![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)



